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(R)-(+)-2-Amino-3-methyl-1,1-

diphenyl-1-butanol

Cat. No.: B160854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a

pivotal transformation in the synthesis of pharmaceuticals and other fine chemicals. Chiral

amino alcohols are a widely utilized class of catalysts for this purpose, primarily through the in-

situ formation of oxazaborolidine catalysts, which then mediate the asymmetric reduction by a

borane source. This guide provides a comparative overview of several common chiral amino

alcohols, presenting their performance data in ketone reduction and a detailed experimental

protocol for a representative reaction.

Performance Comparison of Chiral Amino Alcohols
The efficacy of a chiral amino alcohol in enantioselective ketone reduction is typically evaluated

based on the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral alcohol.

The data presented below is for the asymmetric borane reduction of a model ketone,

acetophenone, to 1-phenylethanol. The reaction is catalyzed by the in situ generated

oxazaborolidine from the respective chiral amino alcohol and borane dimethylsulfide complex

(BH₃·SMe₂).
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Chiral Amino
Alcohol

Substrate Yield (%)
Enantiomeric
Excess (e.e.,
%)

Product
Configuration

(1R,2S)-(-)-

Norephedrine
Acetophenone High ~95%

(R)-1-

phenylethanol

(1S,2R)-(+)-

Norephedrine
Acetophenone High ~95%

(S)-1-

phenylethanol

(1S,2R)-(-)-cis-1-

Amino-2-indanol
Acetophenone >95% 87%

(S)-1-

phenylethanol[1]

(S)-α,α-Diphenyl-

2-

pyrrolidinemetha

nol

Acetophenone High High
(S)-1-

phenylethanol

Note: "High" yield and e.e. are indicated where specific numerical values under directly

comparable conditions were not available in the searched literature, but the catalyst is well-

established for providing excellent results.

Mechanism of Action: The Corey-Bakshi-Shibata
(CBS) Reduction
The catalytic cycle for this reduction, commonly known as the Corey-Bakshi-Shibata (CBS)

reduction, involves the formation of an oxazaborolidine catalyst from the chiral amino alcohol

and borane. This catalyst then coordinates with another molecule of borane and the ketone

substrate. The chiral environment of the catalyst directs the hydride transfer from the borane to

one of the two prochiral faces of the ketone, leading to the preferential formation of one

enantiomer of the alcohol.

Experimental Workflow and Logical Relationships
The general workflow for the enantioselective reduction of a ketone using a chiral amino

alcohol and a borane source is depicted below. This process involves the in situ formation of
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the active catalyst followed by the stereoselective reduction of the substrate and subsequent

workup and analysis.

Catalyst Formation (in situ)

Enantioselective Reduction Workup and Analysis

Chiral Amino Alcohol in THF
Oxazaborolidine CatalystReacts with

Borane Dimethylsulfide (BH3·SMe2)

Chiral Secondary Alcohol

Catalyzes reduction of

Prochiral Ketone (e.g., Acetophenone) Quenching (e.g., Methanol) Purification (e.g., Chromatography) Analysis (e.g., Chiral HPLC/GC)
Determines Yield & e.e.

Click to download full resolution via product page

Caption: General workflow for the in-situ generation of an oxazaborolidine catalyst and

subsequent enantioselective ketone reduction.

Detailed Experimental Protocol: Asymmetric
Reduction of Acetophenone
This protocol is a representative procedure for the enantioselective reduction of acetophenone

using a chiral amino alcohol and borane dimethylsulfide complex.

Materials:

Chiral amino alcohol (e.g., (1S,2R)-(-)-cis-1-Amino-2-indanol) (0.1 mmol, 10 mol%)

Borane dimethylsulfide complex (BH₃·SMe₂) (1.2 mmol)

Acetophenone (1.0 mmol)
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Anhydrous Tetrahydrofuran (THF)

Methanol

Diethyl ether

1 M HCl

Saturated aqueous NaHCO₃ solution

Brine

Anhydrous MgSO₄

Silica gel for column chromatography

Procedure:

Catalyst Formation (in situ):

To a flame-dried, argon-purged flask, add the chiral amino alcohol (0.1 mmol).

Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath.

Slowly add borane dimethylsulfide complex (1.2 mmol) to the solution.

Stir the mixture at room temperature for 1 hour to allow for the formation of the

oxazaborolidine catalyst.

Enantioselective Reduction:

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

Add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise to the

catalyst solution over a period of 10 minutes.

Monitor the reaction progress by thin-layer chromatography (TLC).

Workup and Isolation:
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Upon completion of the reaction, slowly add methanol (2 mL) to quench the reaction.

Remove the solvent under reduced pressure.

Dissolve the residue in diethyl ether (20 mL).

Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃

solution (10 mL), and brine (10 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the chiral

1-phenylethanol.

Analysis:

Determine the enantiomeric excess of the purified product by chiral High-Performance

Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Conclusion
Chiral amino alcohols are highly effective and versatile catalysts for the enantioselective

reduction of ketones. The choice of the specific amino alcohol can significantly influence the

enantioselectivity and the absolute configuration of the resulting alcohol. The in situ formation

of oxazaborolidine catalysts from these amino alcohols and a borane source offers a

convenient and efficient method for accessing enantiomerically enriched secondary alcohols,

which are crucial building blocks in the development of new therapeutics and other advanced

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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